N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-23(30(27,28)18-8-9-20(29-2)19(22)14-18)16-21(26)25-12-10-24(11-13-25)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUYBAOPZVCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group and sulfonamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(2-furylmethylene)acetohydrazide
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
